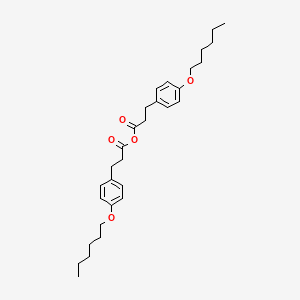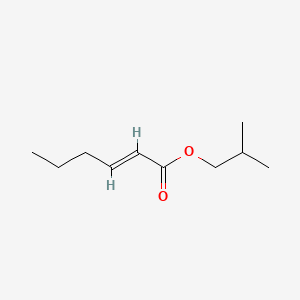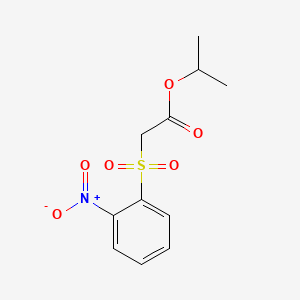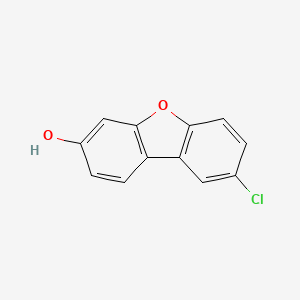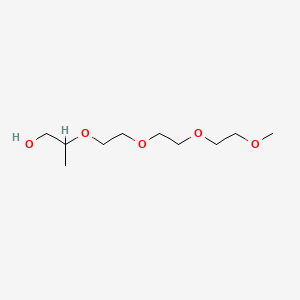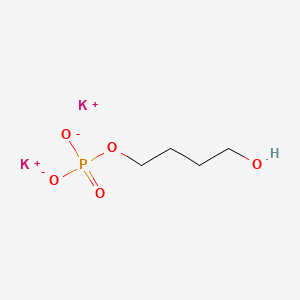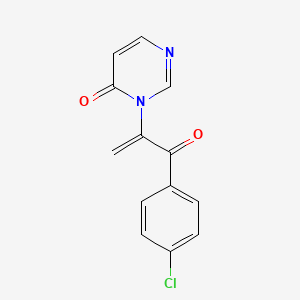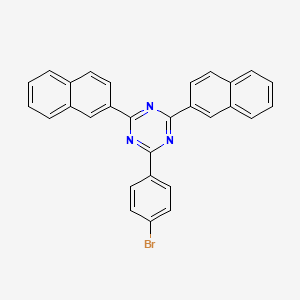
2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine involves its interaction with specific molecular targets. The compound’s triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and naphthalenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, leading to inhibition or modulation of their function .
類似化合物との比較
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine stands out due to its unique combination of bromophenyl and naphthalenyl groups attached to a triazine core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C29H18BrN3 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4,6-dinaphthalen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C29H18BrN3/c30-26-15-13-21(14-16-26)27-31-28(24-11-9-19-5-1-3-7-22(19)17-24)33-29(32-27)25-12-10-20-6-2-4-8-23(20)18-25/h1-18H |
InChIキー |
UZBYKKGCTOQGOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



